molecular formula C12H22N4 B6261541 rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans CAS No. 1807940-58-4

rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans

Cat. No. B6261541
CAS RN: 1807940-58-4
M. Wt: 222.3
InChI Key:
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Description

The compound “rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans” is a chemical substance with the CAS Number: 1807885-19-3 . It has a molecular weight of 222.33 . The IUPAC name for this compound is N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N4/c1-13-9-10-5-4-8-15(2)12(10)11-6-7-14-16(11)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3/t10-,12+/m0/s1 . This code provides a specific description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not specified in the resources I have.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans involves the use of a series of chemical reactions to produce the final compound. The pathway involves the use of starting materials that are readily available and can be easily synthesized. The reactions involved in the pathway are carefully selected to ensure that the final product is of high purity and quality.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carboxaldehyde", "2-(chloromethyl)-1-methylpiperidine", "methylamine", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of (2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine", "Starting material: 1-methyl-1H-pyrazole-4-carboxaldehyde and 2-(chloromethyl)-1-methylpiperidine", "Reaction conditions: The reaction is carried out in ethanol with the addition of sodium hydroxide as a catalyst.", "Step 2: Reduction of (2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine", "Starting material: (2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine", "Reaction conditions: The reaction is carried out in ethanol with the addition of sodium cyanoborohydride as a reducing agent.", "Step 3: Synthesis of rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans", "Starting material: Reduced (2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine", "Reaction conditions: The reaction is carried out in acetic acid with the addition of methylamine as a nucleophile." ] }

CAS RN

1807940-58-4

Product Name

rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine, trans

Molecular Formula

C12H22N4

Molecular Weight

222.3

Purity

91

Origin of Product

United States

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